

# Common impurities in AV-105 synthesis and removal

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## Compound of Interest

Compound Name: AV-105

Cat. No.: B605694

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## Technical Support Center: AV-105 Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of **AV-105**.

## Frequently Asked Questions (FAQs)

Q1: What is **AV-105** and what is its role?

**AV-105** is a tosylate precursor used in the synthesis of the radiolabeled positron emission tomography (PET) imaging agent,  $^{18}\text{F}$ -AV-45 (Florbetapir).  $^{18}\text{F}$ -AV-45 is utilized for the imaging and quantification of amyloid- $\beta$  plaques in the brain, which are a hallmark of Alzheimer's disease. The tosylate group in **AV-105** serves as an excellent leaving group for the subsequent nucleophilic fluorination reaction with  $^{18}\text{F}$ -fluoride.

Q2: What are the key chemical reactions involved in the synthesis of **AV-105**?

The synthesis of **AV-105** is a multi-step process that typically involves two key reactions:

- **Heck Coupling:** This palladium-catalyzed cross-coupling reaction is used to form the styrylpyridine core of the molecule. It involves the reaction of an aryl halide with an alkene.
- **Tosylation:** This reaction introduces the tosylate group by reacting a hydroxyl group with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

Q3: What are the most common impurities encountered during **AV-105** synthesis?

Impurities can arise from both the Heck coupling and tosylation steps.

- From Heck Coupling:
  - Unreacted Starting Materials: Residual aryl halide or alkene.
  - Homocoupling Products: Dimers of the aryl halide or the alkene.
  - Palladium Residues: Trace amounts of the palladium catalyst.
- From Tosylation:
  - Unreacted p-Toluenesulfonyl Chloride (TsCl): Excess reagent from the tosylation step.
  - p-Toluenesulfonic Acid (TsOH): Formed from the hydrolysis of TsCl.
  - Side-products from base: Impurities related to the base used in the reaction.

Q4: Which analytical methods are recommended for purity assessment of **AV-105**?

A combination of chromatographic and spectroscopic techniques is recommended for assessing the purity of **AV-105**:

- High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a primary method for quantifying the purity of **AV-105** and detecting impurities.
- Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the molecular weights of impurities.
- Nuclear Magnetic Resonance (NMR) Spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ): Provides structural confirmation of the desired product and helps in the identification of impurities.

## Troubleshooting Guides

### Issue 1: Low Yield in Heck Coupling Reaction

Potential Cause	Troubleshooting Steps
Inactive Catalyst	Ensure the palladium catalyst is active. Use fresh catalyst or a pre-catalyst. Degas all solvents and reagents thoroughly to prevent catalyst oxidation.
Poor Ligand Choice	The choice of phosphine ligand is crucial. Screen different ligands (e.g., triphenylphosphine, $P(t-Bu)_3$ ) to find the optimal one for your specific substrates.
Incorrect Base	The base plays a critical role. Common bases include triethylamine ( $NEt_3$ ) and potassium carbonate ( $K_2CO_3$ ). The strength and solubility of the base can impact the reaction outcome.
Sub-optimal Temperature	Heck reactions are often sensitive to temperature. Optimize the reaction temperature; too low may result in no reaction, while too high can lead to catalyst decomposition and side-product formation.

## Issue 2: Incomplete Tosylation Reaction

Potential Cause	Troubleshooting Steps
Insufficient TsCl	Use a slight excess of p-toluenesulfonyl chloride (typically 1.1-1.5 equivalents) to ensure complete conversion of the alcohol.
Inappropriate Base	A non-nucleophilic base like pyridine or triethylamine is typically used to neutralize the HCl generated during the reaction. Ensure the base is dry and of high purity.
Moisture in the Reaction	The reaction is sensitive to water, which can hydrolyze TsCl. Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Steric Hindrance	If the alcohol is sterically hindered, the reaction may be slow. Increase the reaction time and/or temperature.

## Issue 3: Presence of Persistent Impurities After Purification

Potential Cause	Troubleshooting Steps
Co-elution in Chromatography	If an impurity co-elutes with the product during column chromatography, try a different solvent system or a different stationary phase (e.g., reverse-phase HPLC).
Ineffective Recrystallization	The chosen solvent system may not be optimal. Screen a variety of solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains soluble.
Residual Palladium	Palladium residues can sometimes be difficult to remove. Consider using a scavenger resin specifically designed to bind palladium.
Unreacted TsCl	Excess TsCl can be removed by washing with an aqueous base (like sodium bicarbonate), or by using a scavenger resin functionalized with an amine group. <sup>[1]</sup>

## Quantitative Data on Impurity Removal

The following table presents illustrative data on the removal of common impurities during the synthesis and purification of a styrylpyridine tosylate, analogous to **AV-105**. The methods described are generally applicable for achieving high purity.<sup>[1]</sup>

Impurity	Initial Concentration (Area % by HPLC)	Purification Method	Final Concentration (Area % by HPLC)	Removal Efficiency (%)
Unreacted Aryl Halide	5.2	Column Chromatography (Silica Gel)	< 0.1	> 98
Homocoupled Dimer	2.8	Column Chromatography (Silica Gel)	< 0.1	> 96
Unreacted TsCl	10.5	Aqueous NaHCO <sub>3</sub> Wash followed by Column Chromatography	< 0.05	> 99.5
p-Toluenesulfonic Acid	3.1	Aqueous NaHCO <sub>3</sub> Wash	< 0.05	> 98

Note: The data presented in this table is for illustrative purposes to demonstrate the effectiveness of common purification techniques and may not represent the exact values for **AV-105** synthesis.

## Experimental Protocols

### Protocol 1: General Procedure for Heck Coupling

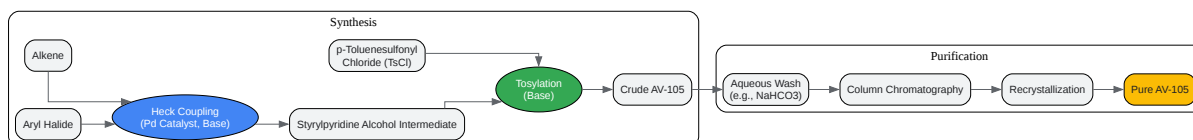
- **Reaction Setup:** To an oven-dried flask, add the aryl halide (1.0 eq.), the alkene (1.2 eq.), palladium catalyst (e.g., Pd(OAc)<sub>2</sub>, 0.05 eq.), and a phosphine ligand (e.g., PPh<sub>3</sub>, 0.1 eq.).
- **Inert Atmosphere:** Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
- **Solvent and Base Addition:** Add a degassed solvent (e.g., DMF or acetonitrile) and a base (e.g., triethylamine, 2.0 eq.).

- **Reaction:** Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
- **Work-up:** Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel.

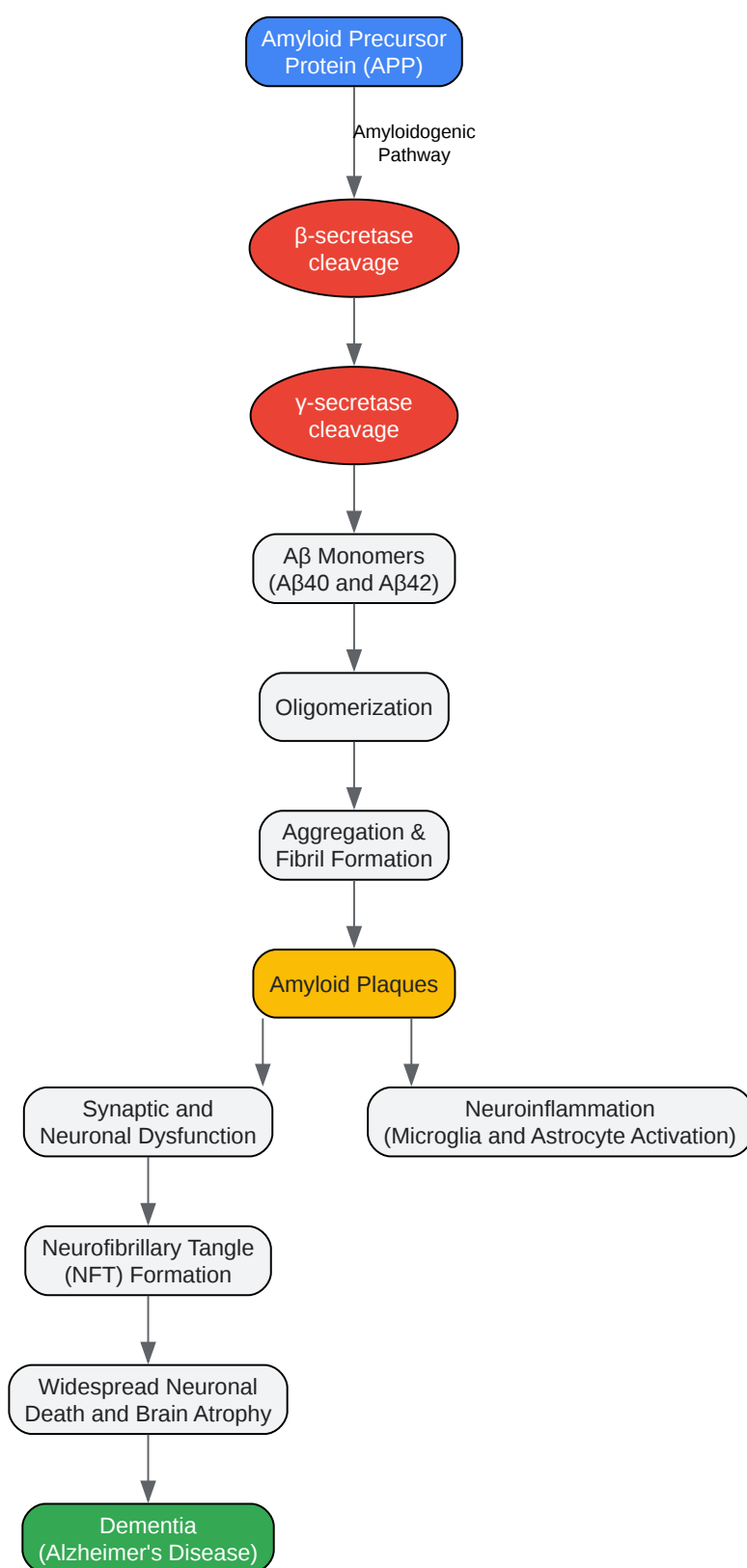
## Protocol 2: General Procedure for Tosylation

- **Reaction Setup:** Dissolve the alcohol (1.0 eq.) and a base (e.g., pyridine or triethylamine, 1.5 eq.) in an anhydrous solvent (e.g., dichloromethane) in a flask under an inert atmosphere.
- **Cooling:** Cool the solution to 0 °C in an ice bath.
- **TsCl Addition:** Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq.) in the same anhydrous solvent.
- **Reaction:** Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
- **Work-up:** Quench the reaction by adding water. Separate the organic layer and wash sequentially with dilute HCl (to remove the base), saturated aqueous sodium bicarbonate, and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be further purified by recrystallization or column chromatography.

## Visualizations







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## References

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